MnSe exhibits semiconducting behavior with a narrow bandgap (1.85 eV) and high absorption coefficient in the visible and near-infrared regions []. These properties make it a promising candidate for developing efficient optoelectronic devices like:
MnSe can be used to create thin films for solar cells due to its ability to absorb a wide range of light and convert it into electricity [, ].
MnSe's light-responsive nature allows for the development of sensitive photodetectors, crucial components in various optical communication and imaging applications [].
MnSe shows potential in energy storage applications due to its unique electrochemical properties:
MnSe nanoparticles exhibit high capacitance, making them suitable for developing high-performance supercapacitors that can store and release energy rapidly [].
Research suggests MnSe can be used as an electrode material in rechargeable batteries due to its good cycling stability and lithium storage capabilities [].
MnSe possesses interesting magnetic properties, making it a valuable material for spintronics research:
MnSe exhibits spin-polarized transport, where the electron spins are aligned in a specific direction. This property is crucial for developing spintronic devices with enhanced functionalities [].
The magnetic properties of MnSe can be utilized to create novel magnetic sensors with high sensitivity for various applications [].
Beyond the aforementioned areas, MnSe is being explored in other scientific research fields:
MnSe nanoparticles demonstrate potential applications as catalysts for chemical reactions due to their high surface area and unique electronic structure [].
Initial studies suggest MnSe nanoparticles might possess antimicrobial properties and could be explored for potential biomedical applications [].
Manganese(II) selenide is an inorganic compound with the chemical formula MnSe. It appears as gray-black cubic crystals and is known for its semiconductor properties. Manganese(II) selenide can exist in three polymorphic forms: the stable α-phase (NaCl type), the metastable γ-phase (wurtzite type), and the unstable β-phase (zincblende type) . This compound is of interest due to its unique electronic and optical properties, which make it suitable for various applications in materials science and nanotechnology.
Research has indicated that manganese(II) selenide exhibits biological activity, particularly in the context of its nanoparticle form. Studies have shown that manganese(II) selenide nanoparticles possess peroxidase-like activity, which can be applied for visual detection of hydrogen peroxide and glucose . This enzymatic mimicry suggests potential uses in biomedical applications, such as biosensors or therapeutic agents.
Several methods have been developed for synthesizing manganese(II) selenide:
Manganese(II) selenide has a range of applications across various fields:
Research on the interactions of manganese(II) selenide with other compounds has revealed insights into its reactivity and potential applications. For example, studies have focused on its interactions with various solvents and reactants during synthesis, which can significantly influence the resulting material's properties. Additionally, interaction studies involving biological systems have highlighted its potential toxicity and bioavailability when used in nanoparticle form .
Manganese(II) selenide shares similarities with several other metal chalcogenides, including:
Compound | Formula | Unique Features |
---|---|---|
Manganese(II) sulfide | MnS | Exhibits different magnetic properties compared to MnSe. |
Zinc selenide | ZnSe | Known for its wide bandgap; used in optoelectronic devices. |
Cadmium selenide | CdSe | Notable for its photoluminescent properties; used in quantum dots. |
Iron selenide | FeSe | Exhibits superconductivity at higher temperatures compared to MnSe. |
Manganese(II) selenide is unique due to its specific electronic structure and polymorphic forms, which influence its suitability for particular applications in electronics and materials science.
Hydrothermal and solvothermal methods are widely used for synthesizing MnSe nanostructures due to their scalability and control over morphology. In hydrothermal processes, aqueous solutions of manganese salts (e.g., MnCl₂·4H₂O) and selenium precursors (e.g., SeO₂ or Se powder) are heated in autoclaves at temperatures between 120–220°C. Reductants like hydrazine hydrate (N₂H₄·H₂O) facilitate the reduction of Se⁴⁺ to Se²⁻, enabling the formation of α-MnSe (rock salt) or cubic MnSe₂ phases. Solvothermal methods employ organic solvents such as ethylenediamine (en) or ethanolamine, which act as both solvent and structure-directing agents. For example, α-MnSe nanostructures synthesized in en at 190°C exhibit flaky morphologies (5–30 nm wide, 100–500 nm long).
Key parameters influencing outcomes include:
Table 1: Hydrothermal/Solvothermal Synthesis Conditions for MnSe
Chemical vapor deposition (CVD) enables precise growth of MnSe thin films and heterostructures. For instance, α-MnSe nanosheets (2–5 nm thick) are synthesized on Ti₃C₂Tₓ/graphene aerogels using hydrogen-modulated CVD, achieving domain sizes up to 20 µm. Similarly, β-MnSe (zinc blende) nanosheets grown on NbSe₂ substrates at 490°C exhibit ferromagnetic ordering with a Curie temperature of 42.3 K. Mist CVD, a variant using aerosolized precursors, facilitates large-area deposition of MnSe films at lower temperatures (300–400°C).
Key advancements:
Solid-state reactions involve high-temperature annealing (500–800°C) of elemental Mn and Se powders. For example, α-MnSe with a rock salt structure is synthesized at 600°C under inert atmospheres. Layered ternary manganese selenides (e.g., LiMnSe₂) are produced via cation exchange, yielding single crystals with anisotropic magnetic properties.
Table 2: Solid-State Synthesis Parameters
Precursors | Temperature (°C) | Time (h) | Phase | Application | Source |
---|---|---|---|---|---|
Mn + Se | 600 | 24 | α-MnSe | Magnetics | |
Li₂Se + MnSe | 700 | 48 | LiMnSe₂ | Battery electrodes |
Colloidal methods produce monodisperse MnSe nanoparticles (NPs) with tunable sizes. In a typical synthesis, MnCl₂·4H₂O and Se powder are heated in oleic acid at 260°C, yielding wurtzite MnSe NPs (8–12 nm diameter). Ultrasonication and hot injection techniques further refine size distribution, with Ostwald ripening governing growth kinetics.
Key findings:
Electrochemical deposition enables direct growth of MnSe on conductive substrates for supercapacitors and catalysts. For example, MnSe/NiCo₂O₄ heterostructures electrodeposited on Ni foam achieve a specific capacitance of 450.75 F g⁻¹ at 0.1 A g⁻¹. Chemical bath deposition (CBD) at pH 9 produces hexagonal MnSe thin films with optimal crystallinity and a refractive index of 1.96.
Table 3: Electrochemical Deposition Parameters
Method | Substrate | Electrolyte | pH | Thickness (nm) | Property | Source |
---|---|---|---|---|---|---|
Electrodeposition | Ni foam | Mn(NO₃)₂ + SeO₂ | 7 | 120 | 450.75 F g⁻¹ | |
CBD | Glass | MnCl₂ + Na₂SeSO₃ | 9 | 80 | Bandgap: 1.65 eV |
Manganese(II) selenide exhibits remarkable structural complexity through its polymorphic transformations, which have been extensively studied using X-ray diffraction techniques [1] [2]. The compound exists in three distinct crystallographic phases: the stable alpha-phase with a rock salt (sodium chloride) structure, the metastable gamma-phase with a wurtzite structure, and the unstable beta-phase with a zinc blende structure [2] [4].
The alpha-phase manganese(II) selenide crystallizes in a cubic face-centered structure with space group Fm-3m (number 225) and exhibits lattice parameters of a = 5.64 Å under standard conditions [23]. X-ray diffraction patterns reveal characteristic diffraction planes at (111), (200), (220), (311), (222), (400), (420), and (422), which correspond to JCPDS card number 00-011-0683 [23]. Under varying synthesis conditions, particularly in the presence of magnetic fields, the lattice parameter can expand to a = 5.90 Å, indicating structural modifications that affect the unit cell dimensions [23].
The polymorphic transformation behavior of manganese(II) selenide demonstrates significant temperature and pressure dependence [32]. Low-temperature neutron diffraction studies have identified a transformation from the sodium chloride-type cubic structure (Fm-3m symmetry) to a nickel arsenide-type hexagonal structure (P63/mmc symmetry) when temperatures fall below 266 K [32]. However, experimental variations in transition temperatures have been observed, with some studies reporting the same structural transition at 140 K during cooling processes performed through synchrotron X-ray and neutron diffraction [32].
Under high-pressure conditions, manganese(II) selenide exhibits complex phase transition sequences that depend strongly on the initial structural state [32]. When starting from the low-temperature phase with nickel arsenide-type structure, phase transitions occur from P63/mmc to P4/nmm at 50.5 GPa, followed by transformation to the Pnma phase at 81 GPa [32]. Conversely, when the transition initiates from the room-temperature phase with sodium chloride-type structure, different transition sequences and pressures are observed, demonstrating that temperature can significantly influence phase transition behaviors [32].
Phase | Structure Type | Space Group | Lattice Parameters | Stability |
---|---|---|---|---|
Alpha | Rock Salt (NaCl) | Fm-3m | a = 5.64-5.90 Å | Stable |
Beta | Zinc Blende | F-43m | a = 5.46 Å | Unstable |
Gamma | Wurtzite | P63mc | a = 4.12 Å, c = 6.72 Å | Metastable |
The influence of synthesis parameters on polymorphic selectivity has been demonstrated through controlled studies using different manganese halide precursors [31]. These investigations reveal that manganese chloride precursors preferentially stabilize the wurtzite-type structure, while manganese bromide and manganese iodide precursors favor the formation of rock salt-type structures [31]. This halide-driven selectivity provides a synthetic strategy for controlling crystal structure formation and accessing specific polymorphs of manganese(II) selenide [31].
Magnetic field effects during synthesis have been shown to significantly influence crystal structure and phase formation [23]. In the absence of magnetic fields, pure alpha-manganese(II) selenide nanorods form with cubic structure [23]. As magnetic field strength increases to 250 gauss, the emergence of dual rock salt structures occurs, altering morphology from nanorods to cubic particles [23]. Beyond 250 gauss, manganese(II) diselenide formation becomes prevalent, returning to nanorod morphology while introducing secondary phases [23].
Scanning transmission electron microscopy has provided unprecedented insights into the atomic-scale interface dynamics and structural characterization of manganese(II) selenide systems [9] [22]. High-resolution scanning transmission electron microscopy studies of epitaxial manganese selenide films have revealed detailed interfacial structures and dynamics at the atomic level [9].
Structural characterization through scanning transmission electron microscopy has confirmed the formation of abrupt and atomically clean interfaces between manganese selenide layers and various substrates [9]. In epitaxial manganese selenide films grown on gallium selenide substrates, scanning transmission electron microscopy analysis reveals interfaces consistent with the presence of manganese diselenide monolayers at the interface region [9]. The structural measurements demonstrate excellent crystallographic registry between the manganese selenide film and the underlying substrate, with minimal interfacial defects or reconstruction [9].
Interface dynamics studies using scanning transmission electron microscopy have identified specific structural configurations in monolayer manganese selenide systems [22]. Atomic-resolution imaging reveals a triangular lattice structure with lattice constants of approximately 4.3 Å, which differs significantly from the theoretical lattice constant of 3.5 Å expected for transition metal diselenide phases [22]. This structural characterization provides definitive evidence for the formation of Mn2Se2 phases rather than traditional manganese diselenide structures [22].
The formation of moiré patterns at heterointerfaces has been extensively characterized through scanning transmission electron microscopy analysis [22]. These investigations reveal periodicities of 18.1 Å with relative angles of 0.8° between manganese selenide and substrate lattices, providing quantitative measurements of interfacial strain and lattice mismatch [22]. The observed moiré patterns serve as indicators of epitaxial quality and interfacial coherence in these layered systems [22].
Defect characterization through scanning transmission electron microscopy has identified point defects with high contrast that coincide with high-intensity regions of moiré patterns [22]. These defects are predominantly located at specific crystallographic sites with respect to the underlying atomic lattice, providing insights into preferential defect formation mechanisms and their relationship to interfacial strain fields [22].
Interface Type | Lattice Constant | Moiré Periodicity | Relative Angle | Defect Density |
---|---|---|---|---|
MnSe/GaSe | 4.3 Å | 18.1 Å | 0.8° | Moderate |
MnSe/NbSe2 | 4.3 Å | 18.1 Å | 0.8° | Low |
α-MnSe(111)/GaSe | Variable | - | - | High |
Dynamic processes at interfaces have been observed through time-resolved scanning transmission electron microscopy measurements [50]. These studies demonstrate the capability to directly observe atomic-scale structural transformations and chemical reactions in manganese-containing oxide systems, providing methodological frameworks applicable to manganese selenide interface studies [50]. The temporal resolution achieved allows for quantitative tracking of individual atomic column occupancy changes during structural transformations [50].
Advanced scanning transmission electron microscopy techniques incorporating four-dimensional data acquisition have enabled comprehensive characterization of interface dynamics [47]. These methods provide simultaneous access to structural, diffraction, and spectroscopic information, allowing for detailed analysis of local crystallographic orientation, strain distribution, and chemical composition at manganese selenide interfaces [47].
The application of machine learning approaches to scanning transmission electron microscopy data analysis has enhanced the ability to extract quantitative information from noisy experimental datasets [48]. These computational methods enable sub-pixel localization precision and high classification accuracy for atomic column identification, particularly valuable for analyzing dynamic interface processes in manganese selenide systems under realistic experimental conditions [48].
Angle-resolved photoemission spectroscopy has emerged as a powerful technique for characterizing the electronic band structure and density of states in manganese(II) selenide systems [17] [18]. This technique provides direct access to momentum-resolved electronic structure information, enabling detailed mapping of valence band dispersions and Fermi surface topology [17].
Electronic band structure investigations through angle-resolved photoemission spectroscopy have revealed the semiconducting nature of manganese(II) selenide with characteristic band gap values [36]. Computational studies complementing experimental measurements indicate band gap energies ranging from 3.65 to 4.01 eV depending on structural configuration and substitutional modifications [36]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy separations demonstrate the wide band gap semiconductor behavior characteristic of manganese selenide systems [36].
Resonant photoemission spectroscopy studies have provided detailed insights into the manganese 3d electron contributions to the valence band structure [19]. These investigations utilize photon energies in the range of 45-60 eV, corresponding to manganese 3p→3d transitions, to selectively enhance manganese-related electronic states [19]. Strong resonant enhancement of valence band emission occurs at photon energies of 50 eV, with a dominant maximum at approximately 4.7 eV below the Fermi level [19].
The manganese 3d contribution to the valence band extends from 0 to 15 eV binding energy, with characteristic peak structures that reflect the local electronic environment and crystal field effects [19]. Antiresonance behavior, indicating suppression of manganese 3d-related emission, has been observed at photon energies of 47 eV, providing additional confirmation of the resonant enhancement mechanism [19].
Photon Energy | Resonance Type | Peak Position | Electronic Origin |
---|---|---|---|
47 eV | Antiresonance | - | Mn 3d suppression |
50 eV | Resonance | 4.7 eV | Mn 3d enhancement |
21 eV | Normal | Variable | Surface states |
Valence band structure analysis through angle-resolved photoemission spectroscopy has identified contributions from both manganese 3d and selenium 4p electronic states [40]. In manganese metal, the outermost filled band consists of 3d and 4s electrons, while in selenium the valence band comprises 4p electrons [40]. The chemical bonding between manganese and selenium results in energy shifts of characteristic absorption edges, with manganese K absorption edge shifting 5.6 eV toward higher energy and selenium K edge shifting 3.4 eV toward lower energy relative to the pure metals [40].
Surface sensitivity considerations in angle-resolved photoemission spectroscopy measurements reveal that the technique primarily probes electronic states within approximately 1 nanometer of the surface [18]. This surface sensitivity necessitates careful sample preparation under ultra-high vacuum conditions to maintain clean, well-defined surfaces for accurate electronic structure measurements [18].
Temperature-dependent angle-resolved photoemission spectroscopy studies have revealed the influence of magnetic ordering on electronic band structure [20]. The observed electronic band structure under spin polarization demonstrates that manganese selenide systems can exhibit nearly half-metallic behavior, with small band gaps of approximately 0.09 eV in minority spin states [20]. This electronic behavior suggests potential applications in spintronic devices where spin-dependent electronic transport is desired [20].
Experimental challenges in angle-resolved photoemission spectroscopy include the requirement for extremely clean sample surfaces and precise control of measurement parameters [17]. The technique demands ultra-high vacuum conditions with pressures below 10^-11 torr to prevent surface contamination during measurements [17]. Sample degradation over time scales of days necessitates frequent surface preparation and careful experimental timing [17].
Acute Toxic;Health Hazard;Environmental Hazard